6-Methyl-1-benzothiophene-3-carbonyl chloride
Description
6-Methyl-1-benzothiophene-3-carbonyl chloride (CAS 1160248-90-7) is a benzothiophene derivative featuring a reactive carbonyl chloride group at the 3-position and a methyl substituent at the 6-position. Its molecular formula is C₁₀H₇ClOS, with a molecular weight of 210.68 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly for introducing the benzothiophene moiety into pharmaceuticals, agrochemicals, or functional materials via nucleophilic acyl substitution reactions .
Properties
IUPAC Name |
6-methyl-1-benzothiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMJJFRJVBNAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CS2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254030 | |
| Record name | 6-Methylbenzo[b]thiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160248-90-7 | |
| Record name | 6-Methylbenzo[b]thiophene-3-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160248-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylbenzo[b]thiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-benzothiophene-3-carbonyl chloride typically involves the chlorination of 6-Methyl-1-benzothiophene-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically purified through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-benzothiophene-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-Methyl-1-benzothiophene-3-carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
6-Methyl-1-benzothiophene-3-carboxylic acid: Formed through hydrolysis.
6-Methyl-1-benzothiophene-3-methanol: Formed through reduction.
Scientific Research Applications
Chemistry
6-Methyl-1-benzothiophene-3-carbonyl chloride serves as a versatile building block in organic synthesis. It is commonly used to create various derivatives through nucleophilic substitution reactions, leading to the formation of amides and esters. This compound is pivotal in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is utilized to develop bioactive molecules that can interact with specific biological targets. Its reactivity as an acylating agent allows it to form covalent bonds with nucleophiles, which is essential in studying enzyme inhibition and receptor binding.
Medicine
The compound has potential applications in drug discovery and development. Studies have indicated its effectiveness in synthesizing potential anti-inflammatory and anticancer agents. Its derivatives have shown promising biological activities, including cytostatic effects against various cancer cell lines and modulation of inflammatory pathways.
Research highlights several significant biological activities associated with this compound:
- Anticancer Activity : Derivatives of 6-Methyl-1-benzothiophene have demonstrated cytostatic effects against various cancer cell lines, indicating their potential as anticancer agents.
- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, positioning it as a candidate for anti-inflammatory drug development.
- Antimicrobial Effects : Some derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting utility in treating infections caused by resistant strains.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Enhanced cell growth inhibition and apoptosis induction in non-small cell lung cancer cells. |
| Antimicrobial Efficacy | Effective inhibition of growth in various bacterial strains, supporting antibiotic development. |
| Enzyme Inhibition | Demonstrated potential to inhibit specific kinases involved in tumorigenesis. |
Mechanism of Action
The mechanism of action of 6-Methyl-1-benzothiophene-3-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Comparison with Similar Benzothiophene Derivatives
Structural and Functional Group Analysis
Key structural analogs include:
Key Observations:
Reactivity Differences: The 3-carbonyl chloride group in the target compound offers high electrophilicity, making it ideal for forming amides or esters under mild conditions. In contrast, the 2-carboxylate ester in the ethyl ester analog (CAS 227105-00-2) requires harsher conditions (e.g., acid/base catalysis) for further modifications .
Electronic Effects :
- The 6-nitro group in 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide (CAS 676348-44-0) creates a strong electron-deficient aromatic system, enhancing its reactivity toward nucleophilic aromatic substitution compared to the methyl-substituted target compound .
Stability and Availability :
- The discontinued status of this compound may drive researchers toward alternatives like the ethyl ester derivative (CAS 227105-00-2), which is more stable and commercially accessible.
Biological Activity
6-Methyl-1-benzothiophene-3-carbonyl chloride (CAS No. 1160248-90-7) is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzothiophene core with a carbonyl chloride substituent at the 3-position and a methyl group at the 6-position. The molecular formula is C10H9ClOS, with a molecular weight of approximately 216.7 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClOS |
| Molecular Weight | 216.7 g/mol |
| CAS Number | 1160248-90-7 |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of benzothiophene derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells through various mechanisms:
- Apoptosis Induction : Studies have shown that benzothiophene derivatives can promote programmed cell death by activating intrinsic apoptotic pathways. For instance, compounds similar to this compound have been observed to cause cytochrome c release from mitochondria and subsequent caspase activation, leading to apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
- Inhibition of Cell Proliferation : The compound has demonstrated significant growth inhibition against various cancer cell lines with reported IC50 values ranging from 0.20 to 16.79 μM, indicating its potential as an effective anticancer agent .
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound:
- Targeting Kinases : Similar compounds have been reported to inhibit serine/threonine kinases, which are crucial in signaling pathways related to cell growth and proliferation. This inhibition can disrupt tumor growth and metastasis .
Antimicrobial Activity
Benzothiophene derivatives have also been investigated for their antimicrobial properties:
- Broad-Spectrum Activity : Preliminary studies suggest that these compounds may exhibit activity against various bacterial strains, potentially providing a new avenue for antibiotic development .
Case Studies and Research Findings
Several key studies have explored the biological activity of benzothiophene derivatives:
- Study on Apoptosis Mechanisms :
- Enzyme Inhibition Assays :
- Antimicrobial Testing :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methyl-1-benzothiophene-3-carbonyl chloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 6-methylbenzothiophene with phosgene or thionyl chloride. Optimization should focus on temperature control (e.g., -10°C to 0°C for acylation), stoichiometric ratios (1:1.2 substrate-to-acylating agent), and inert atmospheres to minimize hydrolysis. Use Schlenk techniques for moisture-sensitive steps. Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) or GC-MS .
Q. How can the structure of this compound be unambiguously confirmed?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : and NMR should show characteristic peaks for the methyl group (~2.5 ppm), benzothiophene aromatic protons (7.0–8.5 ppm), and carbonyl carbon (~170 ppm).
- X-ray crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing thermal ellipsoids . WinGX is recommended for small-molecule crystallographic data processing .
Q. What are common challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : The compound’s low melting point and hygroscopicity complicate crystallization. Use slow vapor diffusion with dichloromethane/hexane at 4°C. For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement .
Advanced Research Questions
Q. How does the electron-withdrawing carbonyl chloride group influence the reactivity of the benzothiophene core in cross-coupling reactions?
- Methodological Answer : The carbonyl chloride enhances electrophilicity at the 2-position of benzothiophene, facilitating Suzuki-Miyaura couplings. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to map electron density and predict regioselectivity. Validate with NMR (if fluorine tags are used) .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected shifts) for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from solvent effects or tautomerism. Perform variable-temperature NMR (VT-NMR) in DMSO-d6 or CDCl3 to assess dynamic processes. Compare with computational chemical shifts (GIAO method) to identify outliers .
Q. What experimental strategies mitigate decomposition during storage or handling?
- Methodological Answer : Store under argon at -20°C in amber vials. Monitor stability via TGA-DSC to identify decomposition thresholds. For hydrolysis-prone batches, use Karl Fischer titration to ensure solvent dryness (<50 ppm H2O) .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases). Validate binding modes with MD simulations (GROMACS) and compare IC50 values from enzyme assays. Use QSAR models to optimize substituent effects .
Methodological Considerations for Contradictory Data
Q. When crystallographic data conflicts with spectroscopic results, which takes precedence?
- Answer : Crystallography provides definitive bond lengths/angles but may miss dynamic conformers. Cross-validate with solid-state NMR or temperature-dependent IR. For solution-phase discrepancies, prioritize NMR/UV-Vis data .
Q. How to address low yields in acyl chloride functionalization reactions?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
